molecular formula C17H15FN4O2S2 B5067022 N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea

N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea

Cat. No. B5067022
M. Wt: 390.5 g/mol
InChI Key: IQIQSQVWUULURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves novel methodologies and chemical reactions, aiming to achieve high selectivity and yield. For instance, one approach for synthesizing a highly selective inhibitor of glycogen synthase kinase-3beta (GSK-3beta) involved a reaction of desmethyl AR-A014418 with [(11)C]CH(3)I, although this specific compound showed very low brain penetration, limiting its use for cerebral positron emission tomography (PET) studies (Vasdev et al., 2005).

Molecular Structure Analysis

The structural analysis of these compounds is essential for understanding their biological activity. For example, a study provided detailed insight into the crystal packing and molecular structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, showcasing the importance of intermolecular interactions (Banu et al., 2013).

Chemical Reactions and Properties

Chemical properties and reactions of such compounds often involve complex mechanisms and interactions. For example, the photodegradation of a related 1,3,4-thiadiazole-urea herbicide involved S-to-N benzyl migration, followed by a sulfur-oxygen substitution, highlighting the compound's reactivity under specific conditions (Moorman et al., 1985).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, of these compounds are crucial for their potential applications. While specific data on "N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea" are not provided, related studies emphasize the significance of molecular conformation and intermolecular interactions in determining the physical properties (Matwijczuk et al., 2015).

Chemical Properties Analysis

The chemical behavior, including reactivity with various reagents, stability under different conditions, and interaction with biological targets, is a focal point of research on these compounds. For example, Schiff base derivatives synthesized using related methodologies demonstrated significant antimicrobial activity, indicating the potential for designing new therapeutic agents (Puthran et al., 2019).

properties

IUPAC Name

1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S2/c1-24-14-9-5-4-8-13(14)19-15(23)20-16-21-22-17(26-16)25-10-11-6-2-3-7-12(11)18/h2-9H,10H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIQSQVWUULURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-methoxyphenyl)urea

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